Murabutide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Murabutide is a synthetic immunomodulator that is derived from muramyl dipeptide, which is recognized as the smallest bioactive unit of bacterial peptidoglycan. This compound was developed to serve as a safer alternative to muramyl dipeptide, which exhibited significant toxicity when used as an adjuvant in human applications. Murabutide retains the immunomodulatory properties of its parent compound while minimizing adverse effects such as pyrogenicity and inflammatory responses, making it suitable for therapeutic applications in humans .

- Oxidation: Under specific conditions, murabutide can be oxidized to form various oxidized derivatives.

- Reduction: Reduction reactions can modify the functional groups present in murabutide.

- Substitution: This compound is prone to substitution reactions due to the presence of functional groups like amides and esters. Common reagents for these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride.

Murabutide's primary biological activity involves its role as an agonist for the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor. This interaction triggers a series of immune responses, enhancing the body's ability to fight infections. Studies have demonstrated that murabutide can enhance humoral immune responses, particularly when used as a mucosal adjuvant in vaccine formulations. It has been shown to increase immunogenicity and antibody production in response to viral-like particles administered intranasally .

The synthesis of murabutide involves several key steps:

- Acetylation of Muramyl Dipeptide: The process begins with the acetylation of muramyl dipeptide, which modifies its structure to enhance safety and efficacy.

- Peptide Coupling: Following acetylation, L-alanine and D-glutamine are coupled to form the desired peptide structure.

- Esterification: The glutamine residue is esterified with n-butyl alcohol, which finalizes the synthesis of murabutide.

These methods are optimized for industrial production to ensure high yields and purity, free from contaminants like lipoproteins and endotoxins.

Murabutide has a wide range of applications across various fields:

- Medicine: It is being explored as an adjuvant in vaccines to enhance immune responses against various pathogens.

- Research: Murabutide serves as a model compound for studying synthetic immunomodulators and their effects on immune responses.

- Industry: It is utilized in developing new immunomodulatory drugs and components for vaccine formulations .

Research has focused on murabutide's interactions with immune cells, particularly how it activates NOD2 receptors. This activation leads to enhanced immune signaling pathways that contribute to the body's defense mechanisms against infections. Studies have shown that murabutide can stimulate both systemic and mucosal immune responses, making it a valuable candidate for vaccine adjuvants .

Murabutide has several similar compounds that share structural or functional characteristics:

| Compound Name | Description | Unique Features |

|---|---|---|

| Muramyl Dipeptide | The parent molecule of murabutide; known for its immunostimulatory properties but highly toxic. | Associated with significant toxicity and pyrogenicity. |

| Muramyl Tripeptide Phosphatidylethanolamine | A derivative that stimulates Toll-like receptor 2 (TLR2) alongside NOD2. | Dual receptor activation enhances immune response but may have different safety profiles. |

| CL429 | A chimeric compound stimulating both TLR2 and NOD2 receptors. | Broad spectrum immune activation but may not be as selective or safe as murabutide. |

Murabutide stands out due to its unique safety profile and effectiveness in activating NOD2 without the toxic effects associated with muramyl dipeptide, making it a promising candidate for further research and clinical applications .

Structural Characterization and Nomenclature

Molecular Formula and Stereochemical Configuration

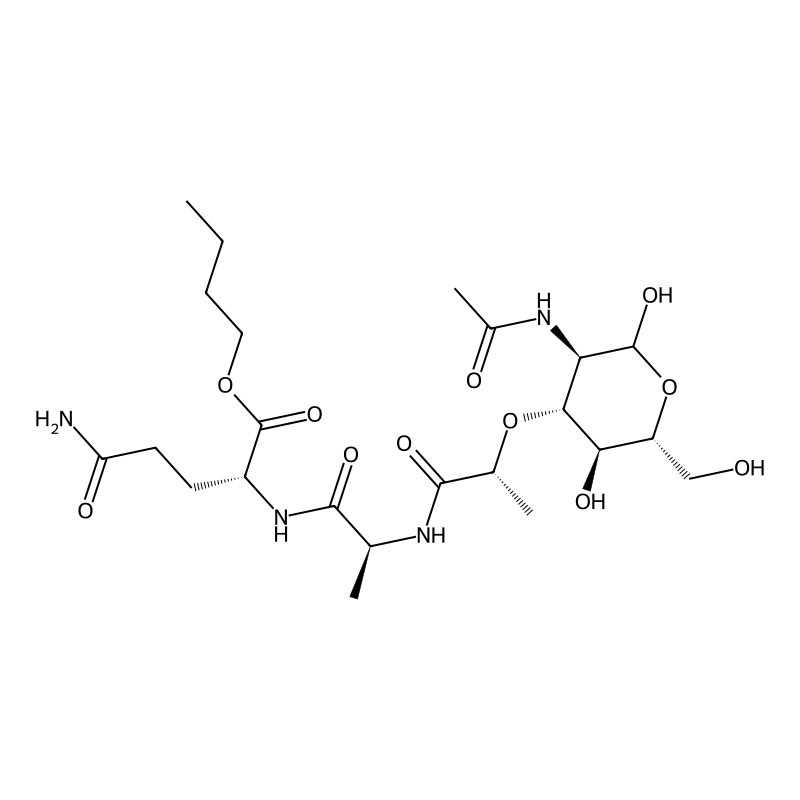

Murabutide possesses the molecular formula C₂₃H₄₀N₄O₁₁ with a molecular weight of 548.6 g/mol. The compound exhibits a complex stereochemical arrangement with seven defined stereocenters, making its three-dimensional structure critically important for biological activity. The systematic International Union of Pure and Applied Chemistry name for murabutide is butyl (2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate.

The stereochemical configuration plays a fundamental role in determining the biological activity of murabutide. Research has demonstrated that the stereochemistry of the amino acid components significantly influences the compound's inflammatory potential. The compound maintains the L-alanine configuration in the first amino acid position, which is essential for its biological activity, as isomers containing D-alanine in the first position show no immunostimulatory activity.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₄₀N₄O₁₁ | |

| Molecular Weight | 548.6 g/mol | |

| Chemical Abstracts Service Number | 74817-61-1 | |

| Defined Stereocenters | 7 of 8 | |

| Standard InChI Key | ISYJGPYKJNWIQE-BNOMVYTKSA-N |

The simplified molecular-input line-entry system representation of murabutide is CCCCOC(=O)C@@HNC(=O)C@HNC(=O)C@@HOC@HC@@HO. This notation captures the essential structural information including the butyl ester group that distinguishes murabutide from its parent compound muramyl dipeptide.

Comparative Analysis with Muramyl Dipeptide

Murabutide serves as a synthetic analog of muramyl dipeptide, designed to overcome the toxicity limitations of the parent compound while preserving its immunomodulatory properties. Muramyl dipeptide possesses the molecular formula C₁₉H₃₂N₄O₁₁ with a molecular weight of 492.5 g/mol, making it structurally smaller than murabutide by the addition of the butyl ester group. The key structural modification involves the esterification of the carboxylic acid group in the glutamine residue with n-butanol, resulting in the formation of murabutide.

The structural differences between these compounds have profound implications for their biological properties. Nuclear magnetic resonance spectroscopy studies have revealed that murabutide maintains only one of the two successive β-turns found in muramyl dipeptide. Specifically, the turn involving the N-acetylmuramic acid-L-alanine moiety persists in murabutide, while the L-alanine-D-isoglutamine turn is disrupted by the butyl esterification. This conformational change contributes to the altered toxicity profile of murabutide compared to muramyl dipeptide.

| Parameter | Muramyl Dipeptide | Murabutide |

|---|---|---|

| Molecular Formula | C₁₉H₃₂N₄O₁₁ | C₂₃H₄₀N₄O₁₁ |

| Molecular Weight | 492.5 g/mol | 548.6 g/mol |

| β-Turn Structure | Two successive turns | Single turn |

| Toxicity Profile | High pyrogenicity | Reduced toxicity |

| Structural Modification | Parent compound | Butyl ester derivative |

Synthetic Pathways and Optimization Strategies

Key Steps in Acetylation and Esterification Processes

The synthesis of murabutide involves critical acetylation and esterification reactions that build upon the muramyl dipeptide scaffold. The compound is systematically named as N-acetylmuramyl-L-alanyl-D-glutamine-n-butyl ester, highlighting the key synthetic transformations required for its preparation. The acetylation process involves the introduction of the acetyl group to the muramic acid component, which is essential for maintaining the structural integrity required for nucleotide-binding oligomerization domain 2 receptor recognition.

The esterification step represents the most critical modification in murabutide synthesis, where the free carboxylic acid group of the D-glutamine residue undergoes reaction with n-butanol to form the corresponding butyl ester. This transformation not only alters the physicochemical properties of the molecule but also significantly impacts its biological activity profile. The esterification process requires careful control of reaction conditions to ensure complete conversion while maintaining the stereochemical integrity of the amino acid components.

Contemporary synthetic approaches focus on optimizing reaction conditions to achieve high yields and purity. The synthetic strategy typically involves the sequential coupling of the N-acetylmuramic acid component with L-alanine, followed by coupling with D-glutamine, and finally esterification with n-butanol. Each step requires specific protecting group strategies to prevent unwanted side reactions and ensure regioselective transformations.

Purification and Quality Control Methodologies

Quality control for murabutide synthesis involves comprehensive analytical characterization to ensure structural integrity and purity. High-performance liquid chromatography represents the primary analytical technique for purity assessment, with specifications typically requiring ≥98% purity for research-grade material. The chromatographic analysis must account for potential stereoisomeric impurities, as the biological activity is highly dependent on the correct stereochemical configuration.

Mass spectrometry provides essential molecular weight confirmation and structural verification. The expected molecular ion peak at m/z 548.6 serves as a primary identification criterion. Additionally, tandem mass spectrometry can provide fragmentation patterns that confirm the presence of specific structural motifs, including the butyl ester group and the peptide backbone.

Nuclear magnetic resonance spectroscopy offers detailed structural confirmation, with proton nuclear magnetic resonance being particularly valuable for verifying the stereochemical configuration and detecting potential impurities. The technique has been instrumental in confirming the conformational differences between murabutide and muramyl dipeptide, particularly regarding the β-turn structures.

| Analytical Method | Parameter Assessed | Specification |

|---|---|---|

| High-Performance Liquid Chromatography | Purity | ≥98% |

| Mass Spectrometry | Molecular Weight | 548.6 g/mol |

| Nuclear Magnetic Resonance | Structural Integrity | Characteristic peaks |

| Infrared Spectroscopy | Functional Groups | Ester and amide bands |

Physicochemical Properties

Solubility and Stability Profiles

The solubility characteristics of murabutide are significantly influenced by the presence of the butyl ester group, which imparts enhanced lipophilicity compared to the parent muramyl dipeptide. Experimental determinations indicate that murabutide exhibits a water solubility of 5 mg/ml, representing a moderate aqueous solubility that facilitates biological applications. This solubility profile represents an optimal balance between aqueous compatibility for biological systems and sufficient lipophilicity for cellular uptake mechanisms.

The stability profile of murabutide under various storage conditions has been characterized to ensure reliable experimental reproducibility. When stored at -20°C in the solid state, murabutide maintains its chemical integrity for extended periods. Upon reconstitution in aqueous solution, the compound demonstrates stability for up to six months when stored at -20°C, provided that repeated freeze-thaw cycles are avoided. This stability profile is crucial for maintaining biological activity during storage and experimental use.

Predictive physicochemical modeling provides additional insights into the molecular properties of murabutide. The predicted boiling point of 971.7±65.0°C reflects the substantial molecular weight and extensive hydrogen bonding capacity of the molecule. The predicted density of 1.278±0.06 g/cm³ indicates a relatively compact molecular structure, while the predicted pKa value of 13.13±0.20 suggests that the compound remains predominantly in its neutral form under physiological conditions.

| Property | Value | Conditions |

|---|---|---|

| Water Solubility | 5 mg/ml | Room temperature |

| Storage Stability | 6 months | -20°C |

| Predicted Boiling Point | 971.7±65.0°C | Atmospheric pressure |

| Predicted Density | 1.278±0.06 g/cm³ | Standard conditions |

| Predicted pKa | 13.13±0.20 | Aqueous solution |

Spectroscopic Identification Techniques (¹H-Nuclear Magnetic Resonance, Fourier Transform Infrared)

Proton nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of murabutide, with distinctive spectral features that confirm its molecular architecture. The technique has been particularly valuable in comparative studies with muramyl dipeptide, revealing the conformational changes induced by butyl esterification. The nuclear magnetic resonance spectrum of murabutide exhibits characteristic signals for the butyl ester group, including the triplet for the terminal methyl group and the characteristic multiplets for the methylene chain.

Two-dimensional nuclear magnetic resonance techniques have provided detailed insights into the three-dimensional structure of murabutide in solution. These studies have confirmed the presence of a single β-turn structure involving the N-acetylmuramic acid-L-alanine moiety, which mimics the type II β-turn found in L-D depsipeptides. This conformational analysis is crucial for understanding the structure-activity relationships that govern the biological properties of murabutide.

Fourier transform infrared spectroscopy offers complementary structural information, particularly regarding the functional groups present in murabutide. The infrared spectrum exhibits characteristic absorption bands for the ester carbonyl group, amide functionalities, and hydroxyl groups present in the molecule. The ester carbonyl stretch typically appears in the region of 1760-1670 cm⁻¹, while amide bands are observed in the 1650-1580 cm⁻¹ region. The presence of multiple hydroxyl groups contributes to broad absorption in the 3640-3160 cm⁻¹ region, with the exact position dependent on hydrogen bonding interactions.

| Spectroscopic Method | Key Features | Significance |

|---|---|---|

| ¹H-Nuclear Magnetic Resonance | Butyl ester signals | Structural confirmation |

| ²D-Nuclear Magnetic Resonance | β-turn structure | Conformational analysis |

| Fourier Transform Infrared | Carbonyl stretches | Functional group identification |

| Fourier Transform Infrared | Hydroxyl bands | Hydrogen bonding assessment |